Mono(4-hydroxypentyl)phthalate-d4
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Overview
Description
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound with the molecular formula C13H12D4O5 and a molecular weight of 256.29. It is a stable isotope-labeled compound used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 4-hydroxypentanol derivatives.
Substitution: Formation of various substituted phthalate esters.
Scientific Research Applications
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Environmental Science: Used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace metabolic pathways and study the kinetics of chemical reactions. It interacts with enzymes and other biomolecules, allowing researchers to gain insights into the metabolic processes and reaction mechanisms.
Comparison with Similar Compounds
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Mono(4-hydroxypentyl)phthalate: The non-deuterated version, used for similar applications but lacks the benefits of stable isotope labeling.
Mono(2-ethylhexyl)phthalate: Another phthalate ester used in plasticizers and research.
Mono(2-hydroxyethyl)phthalate: Used in similar research applications but with different functional groups.
This compound stands out due to its enhanced stability and traceability in various scientific studies.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI Key |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)O)[2H])[2H] |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
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